molecular formula C15H22F2N2O B12075272 N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine

N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine

Cat. No.: B12075272
M. Wt: 284.34 g/mol
InChI Key: JUFDHAWKUSEAOF-UHFFFAOYSA-N
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Description

N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine is a synthetic organic compound. Its chemical formula is C₁₁H₁₃F₂NO₃ . Let’s break down its structure:

    N-(2-(Difluoromethoxy)benzyl): This part consists of a benzyl group (C₆H₅CH₂-) attached to a difluoromethoxy (CF₂OCH₃) moiety.

    N-ethylpiperidin-4-amine: The piperidin-4-amine core contains a piperidine ring (a six-membered nitrogen-containing ring) with an ethyl group (C₂H₅) attached.

Preparation Methods

Synthetic Routes:

    Nucleophilic Substitution:

Industrial Production:

  • Information on large-scale industrial production methods for this specific compound is limited. it’s likely that similar synthetic routes are employed.

Chemical Reactions Analysis

N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine can undergo various reactions:

  • Reductive Amination

    • Reacting the compound with an amine (e.g., ammonia or an amine derivative) and a reducing agent (e.g., NaBH₃CN) leads to reductive amination.
    • Major product: this compound.
  • Free Radical Bromination

    • The benzylic position can undergo bromination using N-bromosuccinimide (NBS) as the bromine source.
    • Major product: N-(2-(Difluoromethoxy)benzyl)-N-ethylsuccinimide.

Scientific Research Applications

  • Medicinal Chemistry

    • Potential use as a scaffold for designing novel drugs targeting specific receptors.
    • Exploration of its pharmacological properties and potential therapeutic applications.
  • Chemical Biology

    • Investigation of its interactions with biological macromolecules (e.g., proteins, nucleic acids).

Mechanism of Action

  • The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) and modulating cellular processes.
  • Further studies are needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

    Similar Compounds:

Remember that research on this compound is ongoing, and its applications may evolve as more data becomes available.

Properties

Molecular Formula

C15H22F2N2O

Molecular Weight

284.34 g/mol

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]methyl]-N-ethylpiperidin-4-amine

InChI

InChI=1S/C15H22F2N2O/c1-2-19(13-7-9-18-10-8-13)11-12-5-3-4-6-14(12)20-15(16)17/h3-6,13,15,18H,2,7-11H2,1H3

InChI Key

JUFDHAWKUSEAOF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1OC(F)F)C2CCNCC2

Origin of Product

United States

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